molecular formula C14H11N3O4 B2384454 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide CAS No. 851095-61-9

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2384454
CAS No.: 851095-61-9
M. Wt: 285.259
InChI Key: LJBYZZROOJYVPQ-UHFFFAOYSA-N
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Description

N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a furan moiety and a phenoxyacetamide group.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-12(9-20-10-5-2-1-3-6-10)15-14-17-16-13(21-14)11-7-4-8-19-11/h1-8H,9H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBYZZROOJYVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330511
Record name N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816111
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851095-61-9
Record name N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide.

    Coupling with Phenoxyacetic Acid: The resulting oxadiazole intermediate is then coupled with phenoxyacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the oxadiazole ring can produce various amine derivatives .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide serves as a versatile building block for the development of more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves interaction with specific enzymes or receptors that inhibit bacterial growth.

Anticancer Activity

Recent investigations into the anticancer properties of oxadiazole-containing compounds have yielded promising results. For example, derivatives of this compound have been evaluated for their cytotoxic effects against several cancer cell lines. A notable study reported that certain derivatives exhibited significant growth inhibition in cancer cells such as OVCAR-8 and NCI-H40 .

Pharmaceutical Development

The compound has been explored for its therapeutic potential in drug development due to its anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for further investigation in pharmacology.

Case Study 1: Antitubercular Activity

A series of compounds based on the oxadiazole framework were synthesized and tested against Mycobacterium tuberculosis. The study indicated that these compounds could act as enoyl ACP-reductase inhibitors, highlighting their potential as antitubercular agents .

Case Study 2: Anticancer Screening

In a recent study focusing on anticancer properties, derivatives of this compound were screened against various cancer cell lines. The results showed that some compounds exhibited over 80% inhibition in cell growth at certain concentrations .

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogs, their biological activities, and research findings:

Compound Name Core Structure Biological Activity Key Findings Reference
N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide (Target Compound) 1,3,4-Oxadiazole + Furan + Phenoxyacetamide Not explicitly reported Structural similarity to antifungal/antimicrobial analogs suggests potential activity.
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole + Furan + Sulfamoyl-benzamide Antifungal (C. albicans) Inhibits thioredoxin reductase (Trr1); effective against Candida albicans.
2a/2b (Benzofuran–Oxadiazole–Thioacetamide Derivatives) 1,3,4-Oxadiazole + Benzofuran + Thioacetamide Antimicrobial (Laccase catalysis) Potent antimicrobial activity; benzofuran enhances lipophilicity and target binding.
N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide 1,3,4-Oxadiazole + Furan + Aniline-linked acetamide Not explicitly reported Structural focus on aniline-acetamide; potential for solubility modulation.
484645-99-0 (2-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide) 1,3,4-Oxadiazole + Furan + Sulfanyl-methoxyphenyl-acetamide Not explicitly reported Sulfanyl bridge may enhance electron density and metabolic stability.

Key Structural and Pharmacological Insights

Antifungal Activity: LMM11 () shares the 1,3,4-oxadiazole-furan core with the target compound but incorporates a sulfamoyl-benzamide group. This substituent likely enhances interactions with thioredoxin reductase, a critical fungal enzyme. The absence of the sulfamoyl group in the target compound may reduce antifungal efficacy unless compensated by the phenoxyacetamide moiety.

Antimicrobial Activity :

  • Benzofuran-oxadiazole derivatives (e.g., 2a/2b) () replace furan with benzofuran, increasing aromatic surface area and lipophilicity. This modification correlates with improved antimicrobial potency, suggesting that the target compound’s furan may limit broad-spectrum activity compared to benzofuran analogs.

Substituent Effects: Sulfamoyl vs. Phenoxy Groups: LMM11’s sulfamoyl group () likely improves solubility and enzyme binding compared to the phenoxy group in the target compound. Thioacetamide Linkage: Compounds like 2a/2b () and 484645-99-0 () utilize sulfur bridges, which may enhance redox activity or metabolic stability compared to oxygen-based linkages.

Biological Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound contains a furan ring and an oxadiazole moiety, which are known for their biological activities. The synthesis typically involves several steps:

  • Formation of the Furan Derivative : The synthesis begins with furan derivatives that are reacted to form the oxadiazole ring.
  • Coupling Reaction : The oxadiazole is then coupled with 2-phenoxyacetic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. A study focused on various derivatives showed that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies showed that it inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. The IC50 values were reported in the low micromolar range (approximately 5–15 µM), suggesting a promising therapeutic index .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. It has been found to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. The inhibition constants (IC50) for AChE were reported at approximately 20 nM, indicating high potency .

Case Studies and Research Findings

Study Biological Activity Findings
Study 1AntimicrobialMIC values between 10–50 µg/mL against various bacteria
Study 2AnticancerIC50 values of 5–15 µM against breast and colon cancer cells
Study 3Enzyme InhibitionIC50 of 20 nM for AChE inhibition

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